molecular formula C10H10N2O2S B2685561 methyl 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxylate CAS No. 1025405-27-9

methyl 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxylate

Cat. No.: B2685561
CAS No.: 1025405-27-9
M. Wt: 222.26
InChI Key: YQWGNCXSSUIHIL-UHFFFAOYSA-N
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Description

Methyl 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxylate is a heterocyclic compound that features a thiophene ring and a pyrazole ring. Thiophene and pyrazole are both important classes of heterocyclic compounds known for their wide range of applications in medicinal chemistry and material science . The compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

The synthesis of methyl 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxylate typically involves the reaction of 5-methylthiophene-2-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with an appropriate ester to yield the desired pyrazole derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Chemical Reactions Analysis

Methyl 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions . The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

Similar compounds to methyl 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxylate include other thiophene and pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

methyl 5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-6-3-4-9(15-6)7-5-8(12-11-7)10(13)14-2/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWGNCXSSUIHIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=CC(=NN2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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